

Application Notes and Protocols: 2-Acetyl-1-methylpyrrole in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Acetyl-1-methylpyrrole

Cat. No.: B1200348

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **2-Acetyl-1-methylpyrrole** as a versatile building block in the development of pharmaceutical compounds. The following sections detail its application in the synthesis of bioactive molecules, including experimental protocols, quantitative data, and visualization of relevant biological pathways.

Synthesis of Pyrrole-Based Chalcones with Antimicrobial and Anticancer Activity

2-Acetyl-1-methylpyrrole is a key starting material for the synthesis of pyrrole-based chalcones, a class of compounds demonstrating significant antimicrobial and anticancer properties. The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the reaction yields for a series of synthesized 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(aryl)furan-2-yl)prop-2-en-1-one derivatives and their corresponding antimicrobial and anticancer activities.

Compound ID	Aryl Substituent	Yield (%) ^[1]	Antimicrobial Activity (MIC in µg/mL) ^[3]	Anticancer Activity (Cell Line) ^[1]
1	4-Nitrophenyl	83	-	More effective and selective on A549 than cisplatin
3	2-Nitrophenyl	76	-	More selective against HepG2 than cisplatin
7	4-Chlorophenyl	65	C. krusei: Potent antifungal ^[3]	-
9	2,5-Dichlorophenyl	82	C. krusei: Potent antifungal ^[3]	Non-genotoxic ^[1]
General	Various Aryls	57-83	Broad-spectrum potential ^[2]	-

Experimental Protocol: Claisen-Schmidt Condensation

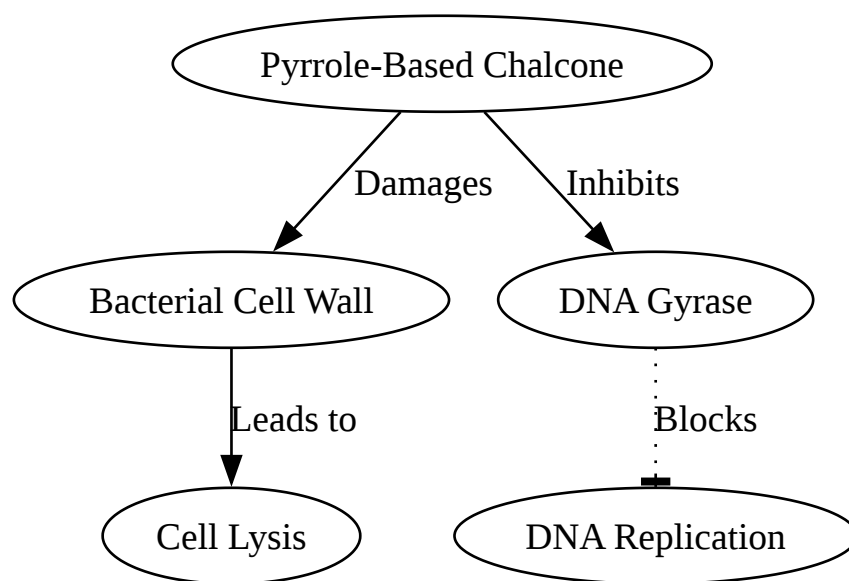
General Procedure for the Synthesis of Pyrrole-Based Chalcones (1-10)^[1]

- To a solution of **2-Acetyl-1-methylpyrrole** (1.0 eq) in methanol, add the appropriate 5-(aryl)furfural derivative (1.0 eq).
- Add a solution of sodium hydroxide (NaOH) in methanol to the mixture.
- Stir the reaction mixture at room temperature for 48 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
- Characterize the final compound using spectroscopic methods (IR, NMR, HRMS).

Signaling Pathway and Experimental Workflow

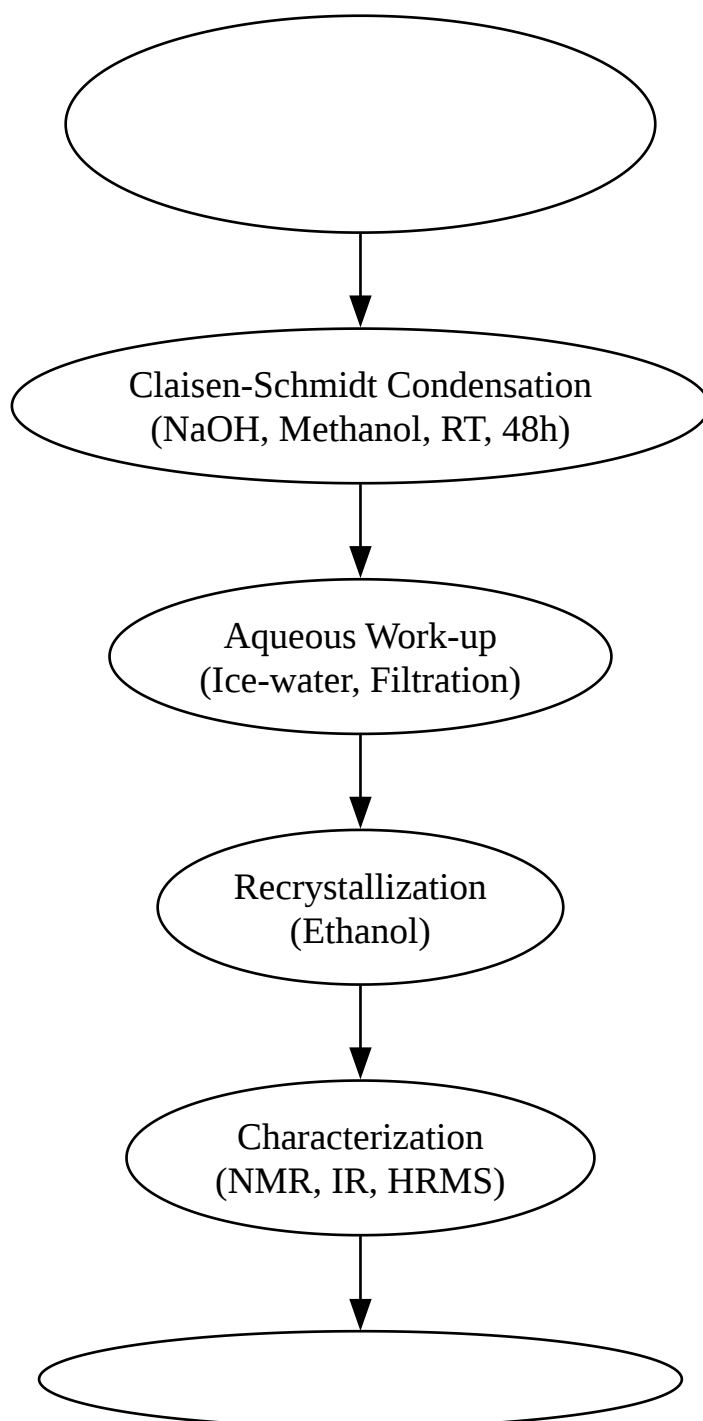
Mechanism of Action of Antibacterial Chalcones



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Caption: Mechanism of antibacterial action of pyrrole-based chalcones.

Experimental Workflow for Chalcone Synthesis



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Caption: Workflow for the synthesis of pyrrole-based chalcones.

Synthesis of Pyrrole Derivatives as COX-2 Inhibitors for Anti-Inflammatory Applications

Pyrrole-containing compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4] While not always starting directly from **2-Acetyl-1-methylpyrrole**, the synthesis of these derivatives often involves the formation of a substituted pyrrole ring, highlighting the importance of this scaffold.

Quantitative Data Summary

The following table presents the in vitro inhibitory activity of selected pyrrole derivatives against COX-1 and COX-2 enzymes.

Compound ID	Structure Description	COX-1 IC ₅₀ (μM)[4]	COX-2 IC ₅₀ (μM)[4]
4h	N-pyrrole carboxylic acid derivative	-	7.11 (pIC ₅₀)
4k	N-pyrrole carboxylic acid derivative	-	-
4l	N-pyrrole carboxylic acid derivative	Potent	Potent
4m	N-pyrrole carboxylic acid derivative	-	6.62 (pIC ₅₀)
5b	Benzoic acid derivative	More active vs. COX-2	Lower activity
5e	Benzoic acid derivative	More active vs. COX-2	Lower activity

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

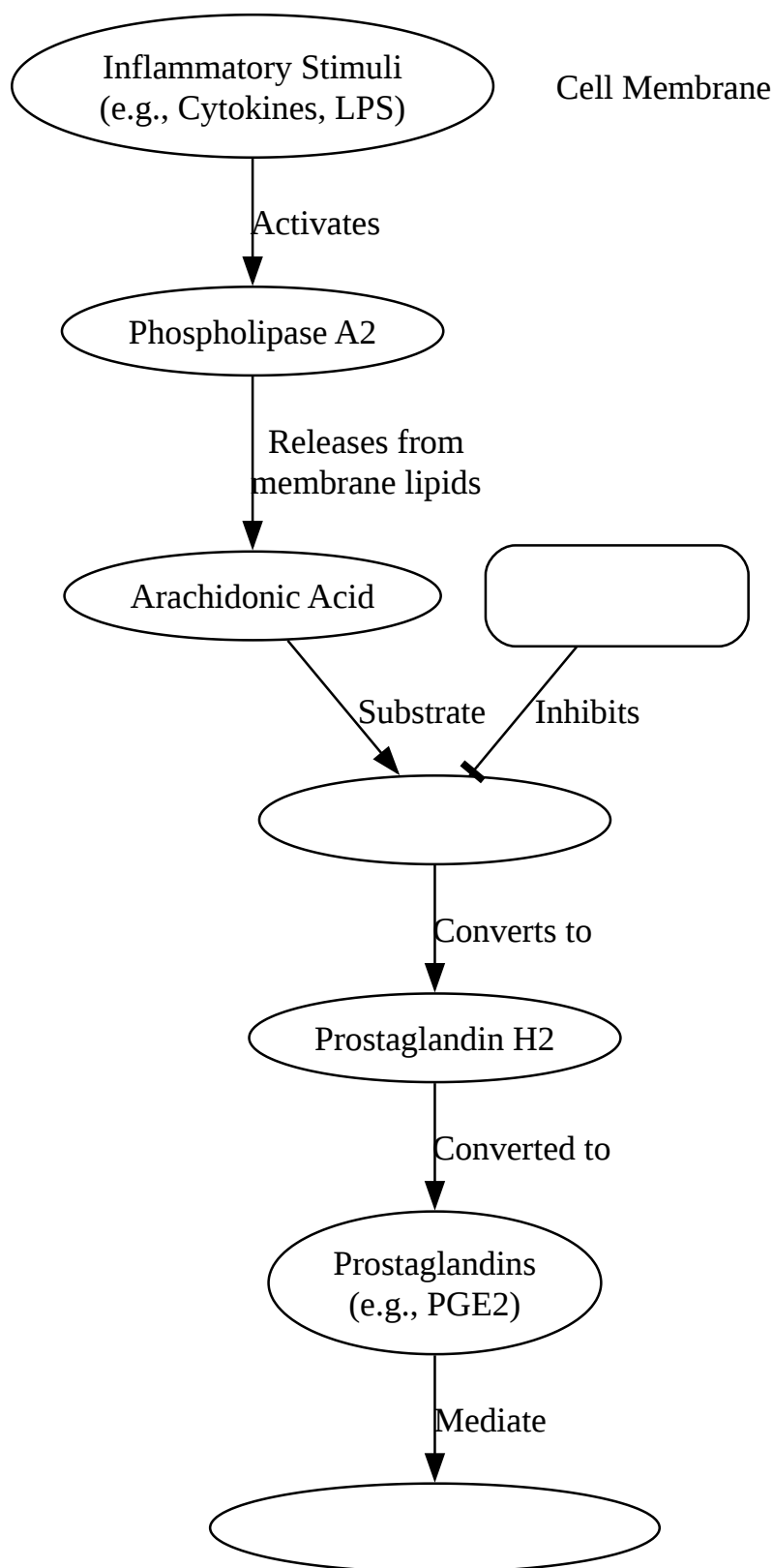
General Procedure for the Synthesis of N-Pyrrole Carboxylic Acid Derivatives[4]

- The synthesis commences with the reaction of ethyl 3-oxobutanoate with anhydrous sodium metal to form a carbanion intermediate.
- This intermediate undergoes a reaction with a bromoacetophenone derivative to yield ethyl 2-acetyl-4-oxo-4-(substituted phenyl)butanoate.

- The resulting 1,4-dicarbonyl compound is then cyclized with an amino-substituted compound in the presence of glacial acetic acid to form the pyrrole ring.
- Further synthetic modifications are carried out to introduce the desired carboxylic acid moieties and other substituents.
- The final products are purified by column chromatography and characterized by spectroscopic methods (^1H NMR, ^{13}C NMR, HRMS).

Signaling Pathway

COX-2 Inflammatory Pathway



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Caption: The COX-2 pathway in inflammation and its inhibition.

Synthesis of Diarylpyrrole Derivatives as Selective Butyrylcholinesterase (BChE) Inhibitors

Derivatives of **2-Acetyl-1-methylpyrrole** can be utilized in the synthesis of more complex pyrrole structures, such as 1,3-diaryl-pyrroles, which have shown promising activity as selective inhibitors of butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy.[5]

Quantitative Data Summary

The table below shows the inhibitory activity of selected 1,3-diaryl-pyrrole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound ID	Structure Description	AChE IC ₅₀ (μM)[5]	BChE IC ₅₀ (μM)[5]
3o	1,3-diaryl-pyrrole	> 50	1.71 - 5.37
3p	1,3-diaryl-pyrrole	> 50	1.71 ± 0.087
3s	1,3-diaryl-pyrrole	> 50	1.71 - 5.37

Experimental Protocol: Synthesis of 1,3-Diaryl-Pyrroles

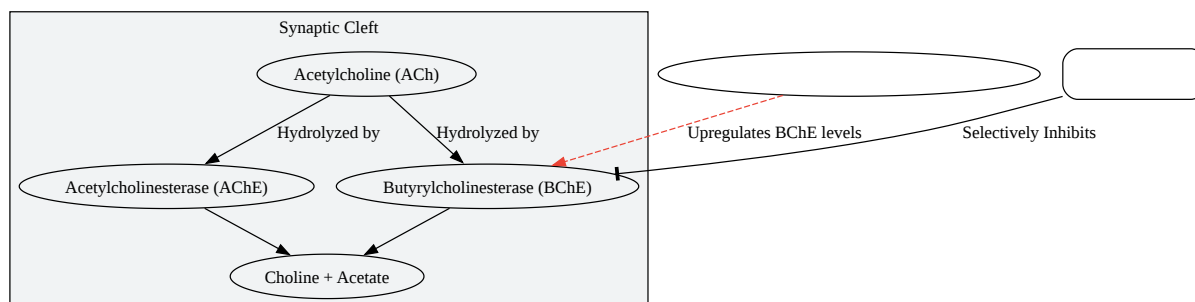
General Procedure[5]

The synthesis of 1,3-diaryl-pyrroles can be achieved through a multi-step process that may involve the initial functionalization of a pyrrole precursor, such as a derivative of **2-Acetyl-1-methylpyrrole**. A key step is often a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the aryl groups at the desired positions of the pyrrole ring. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving good yields and purity.

Note: The referenced study starts from γ-hydroxylactams or succinimides. The application of **2-Acetyl-1-methylpyrrole** would involve its conversion to a suitable precursor for this type of synthesis.

Signaling Pathway

Role of BChE in Alzheimer's Disease and Cholinergic Signaling



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Caption: The role of BChE in acetylcholine hydrolysis and its inhibition in Alzheimer's disease.

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